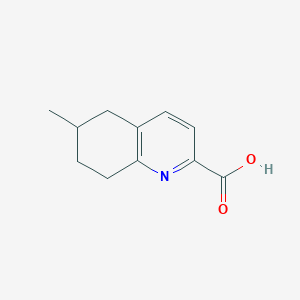

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid

描述

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a partially hydrogenated quinoline derivative featuring a methyl group at the 6-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₁H₁₃NO₂, as inferred from structural analogs and building block catalogs . This compound is of interest in medicinal chemistry due to the tetrahydroquinoline scaffold, which is prevalent in bioactive molecules.

属性

IUPAC Name |

6-methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h3,5,7H,2,4,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIWTOWKRPUFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid typically involves the reaction of 5,6,7,8-tetrahydroquinoline with various reagents. One common method includes the lithiation of 5,6,7,8-tetrahydroquinoline followed by carboxylation with carbon dioxide . The reaction conditions often involve the use of strong bases like n-butyllithium or Grignard reagents to generate the reactive intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity .

化学反应分析

Types of Reactions: 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted quinolines, amides, nitriles, and thioamides .

科学研究应用

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .

相似化合物的比较

Positional Isomers of Carboxylic Acid Substituents

5,6,7,8-Tetrahydroquinoline-3-carboxylic Acid (CAS: 82345-76-4)

- Structure : Carboxylic acid at position 3 instead of 2.

- Molecular Formula: C₁₀H₁₁NO₂.

- Key Differences : The shifted carboxylic acid group alters hydrogen-bonding interactions and electronic distribution. This positional change may reduce affinity for targets requiring a 2-carboxylate motif, as seen in metal-binding enzymes .

2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic Acid (CAS: 1256834-88-4)

- Structure : Chlorine at position 2 and carboxylic acid at position 6.

- Molecular Formula: C₁₀H₁₀ClNO₂.

- The carboxylic acid at position 6 may sterically hinder interactions compared to the 2-position .

Oxo-Substituted Derivatives

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic Acid

- Structure : Ketone group at position 7.

- Molecular Formula: C₁₀H₉NO₃.

- Key Differences: The oxo group increases polarity and may participate in keto-enol tautomerism, altering reactivity. This derivative is less lipophilic than the methyl-substituted target compound .

7-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic Acid

- Structure : Ketone at position 7.

- Molecular Formula: C₁₀H₉NO₃.

Functional Group Modifications

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile

- Structure : Nitrile group replaces carboxylic acid.

- Molecular Formula : C₁₁H₁₂N₂.

- Key Differences : The nitrile group is less acidic and more lipophilic, favoring membrane permeability. This compound may act as a synthetic intermediate for amide or carboxylic acid derivatives .

Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate

- Structure : Esterified carboxylic acid and fused pyrrolo ring.

- Molecular Formula: C₁₄H₁₅NO₃.

- Key Differences : The ester group improves bioavailability by masking the acidic proton. The fused ring system adds rigidity, which could enhance selectivity for certain enzymes .

Aromatic vs. Partially Saturated Analogs

2-Methylquinoline-6-carboxylic Acid (CAS: 55240-51-2)

- Structure: Fully aromatic quinoline with methyl at position 2 and carboxylic acid at 6.

- Molecular Formula: C₁₁H₉NO₂.

- The carboxylic acid at position 6 may limit interactions compared to the 2-position in the target compound .

生物活性

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid (MTHQCA) is a heterocyclic compound with the molecular formula CHNO and a molecular weight of 191.23 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

MTHQCA undergoes various chemical reactions that enhance its potential applications:

- Oxidation : Can be oxidized to form quinoline derivatives.

- Reduction : Can be reduced to yield more saturated derivatives.

- Substitution : Electrophilic and nucleophilic substitutions allow for the introduction of different functional groups into the quinoline ring.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Varies |

| Reduction | Palladium on carbon (catalytic hydrogenation) | Varies |

| Substitution | Halogenating agents (for electrophilic) | Varies |

MTHQCA exhibits its biological effects primarily through its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes or receptors, which leads to modulation of signal transduction pathways. The potential pathways include:

- Inhibition of enzyme activity

- Interaction with DNA

- Induction of oxidative stress in cancer cells

Anticancer Properties

MTHQCA has demonstrated significant anticancer activity across various cancer cell lines. In studies involving human tumor cell lines such as HT-29 (colorectal adenocarcinoma), A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma), MTHQCA exhibited a notable cytotoxic effect.

Case Study Findings :

- The compound showed IC values ranging from 5.4 to 17.2 μM against selected cancer cell lines, indicating its potential as an effective anticancer agent .

- One study highlighted that MTHQCA can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in A2780 cells, contributing to its cytotoxic effects .

Antimicrobial Activity

MTHQCA has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is required to fully characterize this activity.

Comparison with Similar Compounds

MTHQCA's unique structure provides distinct biological properties compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | Lacks methyl and carboxylic acid groups | Limited biological activity |

| 2-Methyl-5,6,7,8-tetrahydroquinoline | Similar structure without carboxylic acid | Moderate activity |

| 6-Hydroxy-5,6,7,8-tetrahydroquinoline | Contains a hydroxyl group | Varies |

Research Applications

MTHQCA is being explored for various research applications:

- Chemistry : As a building block for synthesizing more complex heterocyclic compounds.

- Biology : Investigated for potential biological activities including anticancer and antimicrobial properties.

- Medicine : Explored as a lead compound for new therapeutic agents targeting cancer and infectious diseases.

常见问题

Q. What are the common synthetic routes for 6-methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of substituted cyclohexenones with amino acid derivatives under controlled conditions. Key variables include temperature (e.g., 60–100°C), solvent selection (ethanol or methanol), and catalysts (acid/base catalysts like H₂SO₄ or KOH). For example, a related tetrahydroquinoline derivative achieved 73% yield via AlCl₃-mediated cyclization in 1,2-dichlorobenzene at 378 K . Optimization is critical, as yields vary significantly with solvent polarity and catalyst loading . Purity is assessed via HPLC or TLC, with recrystallization in ethanol often used for final purification .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- IR Spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3200 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve stereochemistry and substituent positions. For example, methyl groups in tetrahydroquinolines appear as singlets (δ 1.15–1.20 ppm), while aromatic protons show splitting patterns dependent on ring substitution .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 245 [M⁺] for a related compound) and fragmentation pathways .

Q. How does the fused quinoline ring system influence the compound’s reactivity?

The tetrahydroquinoline core enhances stability via conjugation, while the carboxylic acid group at position 2 enables derivatization (e.g., esterification, amidation). The methyl group at position 6 sterically hinders electrophilic substitution at adjacent positions, directing reactions to the quinoline nitrogen or carbonyl sites .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

Process intensification strategies include:

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps .

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .

- DoE (Design of Experiments) : Systematically vary temperature, solvent ratio, and catalyst concentration to identify Pareto-optimal conditions .

Q. What computational methods are suitable for predicting biological activity or binding modes of this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, the carboxylic acid group may form hydrogen bonds with active-site residues .

- QSAR Models : Correlate substituent electronic properties (Hammett constants) with observed bioactivity (e.g., antimicrobial IC₅₀ values) .

- DFT Calculations : Predict reactivity sites via frontier molecular orbital (FMO) analysis .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Orthogonal Assays : Validate findings with complementary methods (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What strategies mitigate stereochemical challenges during derivatization?

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control asymmetric induction during amide bond formation .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively catalyze reactions at labile stereocenters .

- X-ray Crystallography : Resolve ambiguous NMR assignments by determining crystal structures of intermediates .

Data Contradiction Analysis

Q. Why do similar tetrahydroquinoline derivatives exhibit divergent biological activities?

Structural variations (e.g., substituent position, electronic effects) critically modulate activity. For example:

- 6-Methoxy vs. 6-Ethoxy : Increased lipophilicity in ethoxy derivatives enhances membrane permeability, improving antibacterial efficacy .

- Carboxylic Acid vs. Ester : The free acid form shows higher solubility but lower bioavailability compared to ethyl esters . Comparative studies using isosteric analogs can isolate these effects .

Methodological Resources

- Synthetic Protocols : Refer to AlCl₃-mediated cyclization in 1,2-dichlorobenzene or acid-catalyzed esterification .

- Analytical Workflows : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS for impurity profiling .

- Safety Protocols : Follow GHS guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。